molecular formula C30H30N2O3 B2564403 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 898344-21-3

2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2564403
CAS No.: 898344-21-3
M. Wt: 466.581
InChI Key: SLUKZGJKHCIHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a quinolinone-based acetamide derivative characterized by a 4-methylbenzoyl substituent at position 3 of the quinolinone ring and an isopropylphenyl group attached via an acetamide linker. Its synthesis and characterization likely involve advanced spectroscopic and computational methods, such as Density Functional Theory (DFT), to evaluate electronic properties and noncovalent interactions .

Properties

IUPAC Name

2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O3/c1-5-21-8-15-27-25(16-21)30(35)26(29(34)23-9-6-20(4)7-10-23)17-32(27)18-28(33)31-24-13-11-22(12-14-24)19(2)3/h6-17,19H,5,18H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUKZGJKHCIHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The starting materials often include ethyl-substituted quinoline derivatives and benzoyl chloride derivatives. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction proceeds through nucleophilic substitution and condensation reactions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other quinolinone-acetamide derivatives, differing primarily in substituents. Key analogues include:

Compound Name Substituent at Quinolinone-3 Acetamide Substituent Key Features
Target Compound 4-methylbenzoyl 4-(propan-2-yl)phenyl Bulky isopropyl group enhances lipophilicity; methylbenzoyl provides moderate electron-donating effects.
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Benzenesulfonyl 4-chlorophenyl Sulfonyl group is strongly electron-withdrawing; chloro substituent increases polarity.
N-(4-hydroxyphenyl)acetamide 4-hydroxyphenyl Simpler structure; hydroxyl group enables hydrogen bonding but lacks quinolinone core.
  • Electron-Donating vs. In contrast, the benzenesulfonyl group in the analogue () withdraws electrons, which may reduce aromatic stabilization and alter reactivity .
  • Steric Effects : The isopropyl group in the target compound introduces significant steric bulk compared to the 4-chlorophenyl group in the analogue. This could hinder molecular packing or binding to biological targets but improve membrane permeability due to increased lipophilicity .

Electronic and Physicochemical Properties

Computational studies using DFT (as in ) reveal critical differences:

  • HOMO-LUMO Gaps : The target compound’s methylbenzoyl group likely results in a narrower HOMO-LUMO gap compared to the benzenesulfonyl analogue, indicating higher reactivity. This aligns with the electron-donating nature of methyl groups versus the electron-withdrawing sulfonyl group .
  • Lipophilicity (logP) : The isopropylphenyl group increases logP compared to the chlorophenyl group, suggesting reduced aqueous solubility but enhanced lipid bilayer penetration.

Noncovalent Interactions and Binding Potential

Analysis using tools like Multiwfn () and electron localization function (ELF, ) highlights:

  • Van der Waals Interactions : The isopropylphenyl group in the target compound promotes stronger van der Waals interactions in hydrophobic environments compared to the chlorophenyl analogue.
  • Steric Repulsion : The bulky 4-methylbenzoyl group may cause steric clashes in binding pockets, reducing affinity compared to less hindered analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.